molecular formula C10H19N B14302723 (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine

(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine

Cat. No.: B14302723
M. Wt: 153.26 g/mol
InChI Key: QXSZPUACWWDEBN-NXEZZACHSA-N
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Description

(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound belongs to the class of indolizines, which are bicyclic nitrogen-containing heterocycles. The presence of multiple stereocenters in its structure adds to its complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine apart from similar compounds is its specific stereochemistry and the presence of an ethyl group at the 6-position. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine

InChI

InChI=1S/C10H19N/c1-2-9-5-6-10-4-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

QXSZPUACWWDEBN-NXEZZACHSA-N

Isomeric SMILES

CC[C@@H]1CC[C@H]2CCCN2C1

Canonical SMILES

CCC1CCC2CCCN2C1

Origin of Product

United States

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